3-Bromo-N-isobutylbenzenesulfonamide

Medicinal Chemistry Physicochemical Property Analysis Drug Design

3-Bromo-N-isobutylbenzenesulfonamide (CAS: Not formally assigned; PubChem CID is a benzenesulfonamide derivative characterized by a bromine atom at the meta position of the phenyl ring and an N-isobutyl substituent on the sulfonamide nitrogen. This molecular architecture imparts a unique combination of electronic and steric properties, positioning it as a specialized intermediate for medicinal chemistry, particularly in the development of inhibitors targeting enzymes like carbonic anhydrase and steroid sulfatase (STS).

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
Cat. No. B7845743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-isobutylbenzenesulfonamide
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3
InChIKeySNPYZPKWGZHOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-isobutylbenzenesulfonamide: A meta-Brominated Sulfonamide Scaffold with Distinct Physicochemical and Biological Signatures


3-Bromo-N-isobutylbenzenesulfonamide (CAS: Not formally assigned; PubChem CID 8469377) is a benzenesulfonamide derivative characterized by a bromine atom at the meta position of the phenyl ring and an N-isobutyl substituent on the sulfonamide nitrogen [1]. This molecular architecture imparts a unique combination of electronic and steric properties, positioning it as a specialized intermediate for medicinal chemistry, particularly in the development of inhibitors targeting enzymes like carbonic anhydrase [2] and steroid sulfatase (STS) [3]. The compound's differentiation stems from the specific regio- and stereoelectronic effects of the 3-bromo substitution and the branched N-isobutyl group, which dictate its interaction profile, solubility, and metabolic stability compared to closely related analogs [1][3]. Understanding these quantifiable differences is critical for scientists selecting building blocks for structure-activity relationship (SAR) studies or for procurement professionals sourcing specific, high-value chemical entities.

Why 3-Bromo-N-isobutylbenzenesulfonamide Cannot Be Replaced by Simple Analogs: The Critical Role of Regio- and Stereoelectronic Effects


Substitution of 3-Bromo-N-isobutylbenzenesulfonamide with closely related analogs—such as its para-bromo isomer, N-butyl derivative, or the non-brominated scaffold—is not a scientifically sound practice due to profound differences in physicochemical properties and biological target engagement. While these compounds share the benzenesulfonamide core, small structural variations lead to significant changes in lipophilicity (XLogP), molecular geometry, and electronic distribution, which are directly reflected in divergent bioactivity and synthetic utility. For instance, the position of the bromine atom (meta vs. para) dictates the compound's dipole moment and interaction with specific enzyme binding pockets [1]. Similarly, the branched isobutyl group on the nitrogen, versus a linear n-butyl group, influences steric hindrance and metabolic stability, critically affecting in vivo performance [2][3]. Consequently, using an analog without rigorous re-validation can derail SAR studies, compromise patent claims, and lead to false negative or positive results in biological assays. The quantitative evidence provided below demonstrates the specific, measurable advantages that justify the selection of 3-Bromo-N-isobutylbenzenesulfonamide over its nearest neighbors.

3-Bromo-N-isobutylbenzenesulfonamide: Quantifiable Differentiation Against Key Comparators


Enhanced Lipophilicity (XLogP) vs. Non-Brominated Scaffold for Improved Membrane Permeability

The presence of a bromine atom significantly elevates the lipophilicity of 3-Bromo-N-isobutylbenzenesulfonamide, a crucial determinant of passive membrane permeability and oral bioavailability. Its computed XLogP value is 3.1 [1]. In stark contrast, the non-brominated analog, N-isobutylbenzenesulfonamide, has a markedly lower XLogP of 1.9 [2]. This difference in logP translates to an approximately 16-fold increase in theoretical octanol-water partition coefficient, suggesting a vastly superior ability to cross lipid bilayers.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Differentiated Electronic and Steric Profile vs. 4-Bromo Isomer for Target Engagement

The meta-substitution of the bromine atom (3-position) creates a distinct electronic and steric environment compared to the para-substituted (4-position) isomer, directly impacting biological activity. In a study of 17β-benzenesulfonamide inhibitors of steroid sulfatase (STS), a 3´-bromo derivative demonstrated an IC50 of 30 nM, while the parent, unsubstituted benzenesulfonamide analog exhibited an IC50 of 26 nM [1]. While the 4-bromo isomer was not tested in this exact system, the data underscores that the position of substitution is not interchangeable; the 3-bromo compound retains excellent potency, and its unique geometry (dictated by the meta-substitution) has been shown to confer a non-competitive mechanism of inhibition, suggesting it can bind to a secondary allosteric site, a property not reported for the 4-bromo analog [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Steroid Sulfatase Inhibition

Branched N-Isobutyl Group Confers Superior Steric Bulk and Potential Metabolic Stability vs. Linear N-Butyl Analog

The branched N-isobutyl group introduces greater steric hindrance around the sulfonamide nitrogen compared to its linear n-butyl counterpart. This steric bulk can shield the sulfonamide moiety from metabolic enzymes, potentially enhancing metabolic stability, a critical factor for in vivo efficacy. While direct comparative stability data for 3-Bromo-N-isobutylbenzenesulfonamide versus 3-Bromo-N-butylbenzenesulfonamide is not publicly available, SAR studies in related benzenesulfonamide series demonstrate that branched alkyl groups on the sulfonamide nitrogen can significantly alter potency and selectivity [1]. For instance, in an AT2 receptor binder series, varying the alkyl group from a linear n-propyl to a branched isobutyl resulted in a dramatic shift in binding affinity (Ki values changing by >10-fold), underscoring the importance of the N-alkyl substituent's geometry [1].

Metabolic Stability Pharmacokinetics Drug Design

Differentiated Physicochemical Properties vs. 4-Bromo Isomer Impacting Solubility and Formulation

The position of the bromine atom (meta vs. para) leads to measurable differences in key physicochemical properties that govern solubility, crystal packing, and ultimately, formulation development. The 3-bromo isomer exhibits a calculated Topological Polar Surface Area (TPSA) of 54.6 Ų [1], while the 4-bromo isomer has a predicted TPSA of 55.0 Ų [2]. Although subtle, this difference can influence aqueous solubility and interaction with polar environments. More significantly, the difference in molecular geometry alters the compound's dipole moment and intermolecular interactions, which can lead to distinct solid-state forms (polymorphs) with varying solubility and stability. Furthermore, the predicted melting point for the 4-bromo isomer is 126.6 °C [3], whereas the 3-bromo isomer is reported as a liquid or low-melting solid at room temperature, indicating fundamentally different bulk properties.

Physicochemical Characterization Formulation Science Preclinical Development

Recommended Research and Industrial Applications for 3-Bromo-N-isobutylbenzenesulfonamide


Lead Optimization in Steroid Sulfatase (STS) Inhibitor Programs for Hormone-Dependent Cancers

Given the demonstrated potent inhibition of STS by 3´-bromo-substituted benzenesulfonamides (IC50 = 30 nM) and the unique non-competitive mechanism of action, 3-Bromo-N-isobutylbenzenesulfonamide is a high-priority scaffold for developing novel STS inhibitors [1]. Its enhanced lipophilicity (XLogP = 3.1) suggests favorable cell permeability, and its specific meta-substitution pattern may be exploited to achieve allosteric modulation, a promising strategy for targeting hormone-dependent cancers like breast and prostate cancer [1][2].

Synthesis of Selective Carbonic Anhydrase Inhibitors

The benzenesulfonamide core is a classic zinc-binding group for carbonic anhydrase (CA) inhibition. The 3-bromo substitution and N-isobutyl group of this compound provide distinct steric and electronic parameters that can be tuned to achieve selectivity for specific CA isoforms (e.g., CA IX and XII, which are associated with cancer) over off-target isoforms (e.g., CA I and II) [1]. The compound's computed physicochemical properties support its use in developing isoform-selective probes or therapeutic agents for glaucoma, epilepsy, or cancer [2].

Building Block for Diversifying Benzenesulfonamide-Focused Chemical Libraries

The presence of a reactive bromine atom at the meta position makes 3-Bromo-N-isobutylbenzenesulfonamide an excellent intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This enables rapid diversification of the aromatic ring to generate focused libraries of benzenesulfonamide derivatives for high-throughput screening against a wide array of biological targets. Its liquid physical state also facilitates high-throughput automated synthesis and purification workflows.

Investigating the Impact of N-Alkyl Branching on ADME Properties

The compound serves as an ideal model for comparative pharmacokinetic studies investigating the effect of N-alkyl branching on absorption, distribution, metabolism, and excretion (ADME) [1]. By comparing its properties (XLogP, metabolic stability) with its linear N-butyl analog (3-Bromo-N-butylbenzenesulfonamide) in standardized in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability), researchers can generate valuable SAR data to guide the optimization of benzenesulfonamide-based drug candidates [1][2].

Quote Request

Request a Quote for 3-Bromo-N-isobutylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.